![molecular formula C18H19N3O3 B5553399 N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B5553399.png)
N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide” is a complex organic molecule that contains several functional groups. It has a methoxy group (-OCH3), an oxazole ring (a five-membered ring containing one oxygen and one nitrogen atom), a pyridine ring (a six-membered ring containing one nitrogen atom), and an amide group (-CONH2). These functional groups could potentially give the compound a variety of interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The oxazole and pyridine rings would likely contribute to the rigidity of the molecule, while the methoxy and amide groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. For example, the methoxy group could potentially be replaced with a different group via a nucleophilic substitution reaction. The amide group could potentially be hydrolyzed to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methoxy and amide groups could potentially make the compound more polar, which could affect its solubility in different solvents .Aplicaciones Científicas De Investigación
Anticancer and PI3K Inhibition
Modification of heterocyclic compounds, similar in structure to the one , has shown remarkable anticancer effects due to their inhibitory action on PI3Ks. Alkylurea moiety replacement in specific compounds led to derivatives with potent antiproliferative activities against human cancer cell lines and reduced toxicity. These modifications also retained the ability to inhibit PI3Ks and mTOR, suggesting a potential area of research for the development of anticancer agents with low toxicity (Wang et al., 2015).
Antimicrobial and Antioxidant Activities
The synthesis of triazolopyrimidines, which share a heterocyclic backbone with the compound of interest, highlighted their antimicrobial and antioxidant activities. This research demonstrated the potential of such compounds in developing new antimicrobial agents capable of combating various bacterial strains and their use in antioxidant applications, indicating a broad spectrum of scientific research applications (Gilava et al., 2020).
Central Nervous System and Antimycobacterial Agents
Research on 2-substituted-3-oxoisothiazolo[5,4-b]pyridines, which are structurally related to the queried compound, explored their potential as central nervous system (CNS) and antimycobacterial agents. Although preliminary pharmacological screening indicated toxicity without significant activity in CNS tests, some derivatives exhibited potent in vitro activity against Mycobacterium tuberculosis, suggesting a possible application in antimycobacterial therapy (Malinka et al., 1998).
Synthesis and Reactions in Organic Chemistry
The study of [1,2,4]triazolo[1,5-a]pyrimidinium betaines and their reactions provides insights into the synthesis of novel compounds with potential applications in organic synthesis and material science. These findings open up avenues for the development of new materials and molecules with specialized functions, including photoreactive compounds and those with unique electronic properties (Marley et al., 1989).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-18(2,3)17(22)20-12-10-11(7-8-13(12)23-4)16-21-15-14(24-16)6-5-9-19-15/h5-10H,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPREAPEEUKPOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5553325.png)
![1-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5553331.png)
![2-[(4-chlorophenyl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5553337.png)
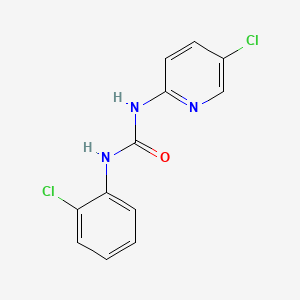
![4-({4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperidinyl}methyl)benzoic acid](/img/structure/B5553343.png)
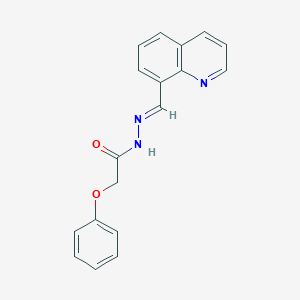
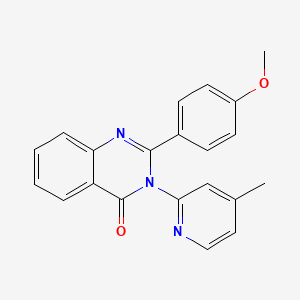
![N,N-dimethyl-3-{[2-(1H-pyrrol-1-yl)benzoyl]amino}azepane-1-carboxamide](/img/structure/B5553360.png)
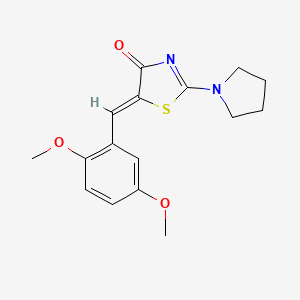
![methyl 2-cyano-3-[5-(4-fluorophenyl)-2-furyl]acrylate](/img/structure/B5553390.png)
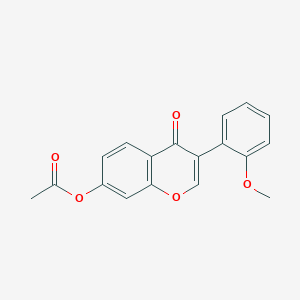
![(4aS*,7aR*)-1-(2-chlorobenzoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553406.png)
![N-[2-(acetylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5553416.png)